4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,6-dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-21-6-5-16-10(13(19)20)7-11(18)17-12-8(14)3-2-4-9(12)15/h2-4,10,16H,5-7H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGTIIGTBNMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. The initial step may include the nitration of aniline followed by chlorination to introduce the dichloro groups
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ethyl iodide (C2H5I).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which are valuable in research and development.
Biology: In biological research, the compound serves as a tool for studying enzyme mechanisms and protein interactions. Its structural features make it suitable for probing biological systems and understanding molecular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, herbicides, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, whether in research, medicine, or industry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on methoxyethyl group’s polarity. †Predicted from electron-withdrawing Cl groups. ‡From .
Structural and Functional Insights
- Electron-Withdrawing Effects: The 2,6-dichloroanilino group in the target compound increases acidity (lower pKa) compared to non-halogenated analogs like 4-anilino-4-oxobutanoic acid.
- Solubility: The 2-methoxyethylamino group introduces ether oxygen atoms, improving aqueous solubility relative to analogs with hydrophobic substituents (e.g., 4-(2-ethylanilino)-4-oxobutanoic acid) .
- Metabolic Stability: suggests dichloroaniline derivatives are resistant to biodegradation, implying the target compound may have prolonged biological activity compared to non-chlorinated analogs .
Biological Activity
4-(2,6-Dichloroanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C14H16Cl2N2O3
- Molecular Weight: 335.19 g/mol
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study conducted on various substituted derivatives demonstrated effective antibacterial activity against strains such as E. coli and Staphylococcus aureus.
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 4-(Dichloroanilino) | 10 | E. coli |
| 4-(Dichloroanilino) | 15 | S. aureus |
These results suggest that the presence of the dichloroaniline moiety enhances the compound's efficacy against bacterial pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating strong potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various assays. It demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment | TNF-alpha (pg/ml) | IL-6 (pg/ml) |
|---|---|---|
| Control | 200 | 150 |
| Compound (10 µM) | 80 | 60 |
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The compound inhibits enzymes involved in inflammatory responses and microbial resistance.
- Modulation of Cell Signaling Pathways: It affects pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
